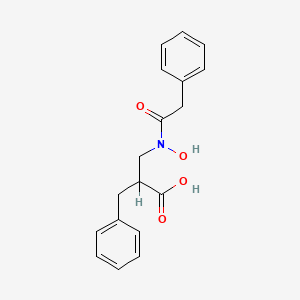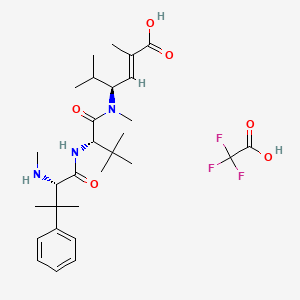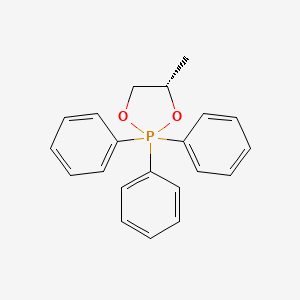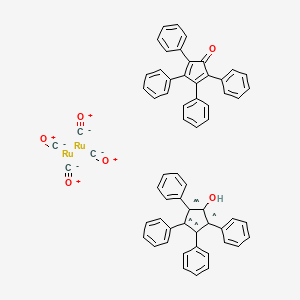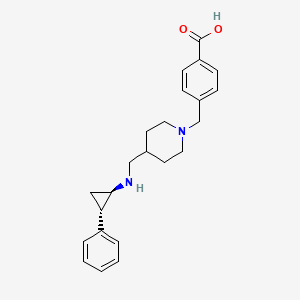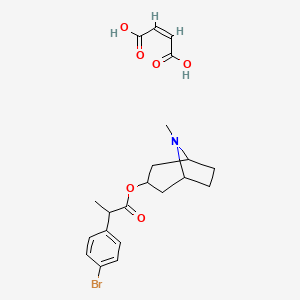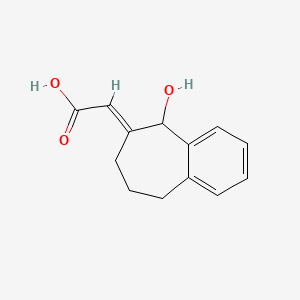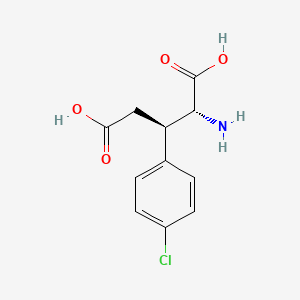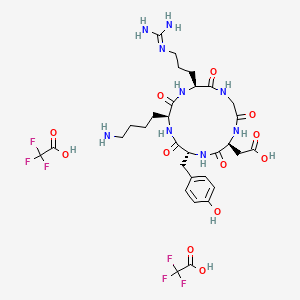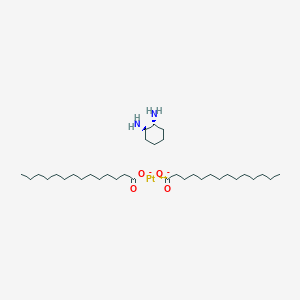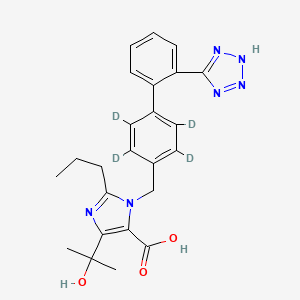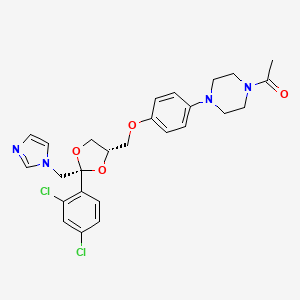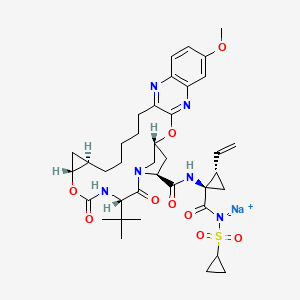
Bis(pentamethylcyclopentadienyl)calcium,
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentamethylcyclopentadienyl)calcium belongs to the family of organometallic compounds, characterized by the direct metal-carbon bond between a metal and an organic ligand. These compounds are significant for their unique chemical and physical properties, making them useful in various applications, including catalysis, organic synthesis, and material science.
Synthesis Analysis
While specific synthesis details for Bis(pentamethylcyclopentadienyl)calcium were not found, related compounds such as bis(pentamethylcyclopentadienyl)magnesium and similar metal complexes are typically synthesized through reactions involving the corresponding metal with pentamethylcyclopentadienyl ligands. These processes often involve metallation reactions under controlled conditions to ensure the stability and purity of the product (Vollet, Baum, & Schnöckel, 2003).
Molecular Structure Analysis
The molecular structure of Bis(pentamethylcyclopentadienyl)calcium analogs is characterized by X-ray diffraction, revealing significant insights into the coordination environment around the metal center and the spatial arrangement of the cyclopentadienyl ligands. For instance, the structure of bis(pentamethylcyclopentadienyl)magnesium showcases the metal center's coordination with the ligands and highlights structural trends when compared to other alkaline-earth metallocenes (Vollet, Baum, & Schnöckel, 2003).
Chemical Reactions and Properties
Compounds with pentamethylcyclopentadienyl ligands participate in various chemical reactions, leveraging their stability and electronic properties. For example, related zirconium complexes exhibit catalytic activity in synthesis reactions, hinting at the potential reactivity of the calcium analogs in similar contexts (Li et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, including thermal stability and solubility in polar organic solvents, are crucial for their application in various fields. The related zirconium complex, for example, shows good thermal stability and high solubility, properties that could be expected in the calcium analog as well (Li et al., 2018).
Wissenschaftliche Forschungsanwendungen
Organolanthanide Complex Synthesis
Bis(pentamethylcyclopentadienyl)calcium can undergo cyclopentadienyl ring metathesis with tris(cyclopentadienyl)lanthanide complexes to generate mixed ring complexes. This reaction pathway offers a method for synthesizing organolanthanide complexes with diverse ring structures. The crystal structure of one such complex, (C₅Me₅)₂NdCp, demonstrates the potential for creating sterically crowded monomeric compounds with significant η⁵-C₅Me₅ and Cp rings. This has implications for the design and synthesis of new materials with specific electronic and magnetic properties (Tanner, Burkey, & Hanusa, 1995).
Catalytic Applications
The use of bis(pentamethylcyclopentadienyl) compounds in catalysis has been demonstrated, where the zirconium variant showed efficacy as a Lewis acid in the synthesis of N-substituted amides. This suggests that the calcium analog could also find utility in catalytic processes where its stability, solubility in polar organic solvents, and acidity could be advantageous. Such applications could include polymerization reactions, fine chemical synthesis, and environmentally friendly catalytic processes (Li et al., 2018).
Gas Phase Chemistry
The study of bis(pentamethylcyclopentadienyl)samarium in the gas phase provides insights into the ionization and reaction mechanisms of similar compounds. Understanding the behavior of these compounds in the gas phase is crucial for applications in mass spectrometry, gas-phase catalysis, and the development of new materials with tailored vapor phase reactivities (Marçalo, Matos, & Evans, 1996).
Synthesis and Properties of Silylamides
The in situ Grignard metalation method (iGMM) allows for the preparation of calcium bis(amides) from secondary and primary trialkylsilyl-substituted amines and anilines. This method highlights the potential of bis(pentamethylcyclopentadienyl)calcium as an intermediate in the synthesis of complex amides, which are relevant in various fields, including pharmaceuticals, agrochemicals, and the synthesis of novel organometallic compounds (Krieck et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Bis(pentamethylcyclopentadienyl)calcium is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™. Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . Despite its potential applications, bis(pentamethylcyclopentadienyl)calcium has limitations, including its highly reactive and moisture-sensitive nature.
Eigenschaften
CAS-Nummer |
101200-05-9 |
|---|---|
Produktname |
Bis(pentamethylcyclopentadienyl)calcium, |
Molekularformel |
C20H30Ca |
Molekulargewicht |
310.5302 |
Synonyme |
Bis(pentamethylcyclopentadienyl)calcium, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



